molecular formula C27H23N3O3 B051928 Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)- CAS No. 123437-36-5

Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-

Cat. No. B051928
M. Wt: 437.5 g/mol
InChI Key: SBCZSROILWMCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-, commonly known as IMPP, is a synthetic compound that has been found to exhibit various biochemical and physiological effects. It is a complex molecule and has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism Of Action

IMPP exerts its effects by modulating various signaling pathways in the cell. It has been found to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. It also activates certain receptors that play a role in the immune response and inflammation.

Biochemical And Physiological Effects

IMPP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, IMPP has been found to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

IMPP has several advantages for use in laboratory experiments. It is a stable compound and can be easily synthesized in large quantities. It also exhibits low toxicity, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of IMPP is that it has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of IMPP. One area of research is the development of novel drugs based on the structure of IMPP. Another area of research is the investigation of the mechanisms underlying its anti-cancer and anti-inflammatory effects. Additionally, the potential use of IMPP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.
In conclusion, IMPP is a complex molecule that exhibits various biochemical and physiological effects. It has potential therapeutic applications in various diseases and has been extensively studied in the field of medicinal chemistry. Further research is needed to fully understand its mechanisms of action and to develop novel drugs based on its structure.

Synthesis Methods

IMPP can be synthesized by various methods, including the reaction of 4-hydroxybenzaldehyde and 2-amino-3-methylimidazo[1,2-a]pyrazine in the presence of a suitable catalyst. The reaction mixture is then subjected to further purification steps to obtain the final product. Other methods of synthesis involve the use of different starting materials and catalysts.

Scientific Research Applications

IMPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs.

properties

CAS RN

123437-36-5

Product Name

Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methylimidazo[1,2-a]pyrazin-3-ol

InChI

InChI=1S/C27H23N3O3/c1-17-25(20-9-13-22(32)14-10-20)28-23(15-18-5-3-2-4-6-18)26-29-24(27(33)30(17)26)16-19-7-11-21(31)12-8-19/h2-14,31-33H,15-16H2,1H3

InChI Key

SBCZSROILWMCHU-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(NC(=C2N1C(=O)C(=N2)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O

SMILES

CC1=C(N=C(C2=NC(=C(N12)O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O

Canonical SMILES

CC1=C(NC(=C2N1C(=O)C(=N2)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O

synonyms

Imidazo[1,2-a]pyrazin-3(7H)-one, 6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-

Origin of Product

United States

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